5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine class, characterized by a partially saturated pyridine ring with a ketone group at position 2. Its structure features a 3,4-dichlorophenylmethyl group at position 1 and a 3-(trifluoromethyl)phenyl carboxamide moiety at position 3.
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3F3N2O2/c21-13-8-15(18(29)27-14-3-1-2-12(7-14)20(24,25)26)19(30)28(10-13)9-11-4-5-16(22)17(23)6-11/h1-8,10H,9H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMLQSPARZDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: This step involves the condensation of an appropriate aldehyde with an amine and a β-keto ester under acidic conditions to form the dihydropyridine ring.
Introduction of Halogen Atoms: Halogenation reactions are carried out using reagents such as chlorine or bromine in the presence of a catalyst to introduce the chloro and dichlorophenyl groups.
Amidation: The final step involves the reaction of the intermediate with a trifluoromethyl-substituted aniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a subject of interest in pharmacological research.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms and the dihydropyridine core play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous dihydropyridine derivatives:
Key Observations:
Position of Oxo Group : The target compound’s 2-oxo group distinguishes it from derivatives with 6-oxo groups (e.g., CAS 338977-82-5), which may alter ring conformation and receptor binding .
The trifluoromethyl group in the carboxamide moiety (target compound) is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in CAS 338977-35-6. This difference may influence metabolic stability and target affinity .
This could affect solubility and target engagement .
Pharmacological and Mechanistic Insights
- Anticonvulsant Activity : Dihydropyridine derivatives, including the target compound’s structural analogs, demonstrate efficacy in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. The dichlorophenyl and trifluoromethyl groups in the target compound may enhance potency by optimizing interactions with voltage-gated calcium channels or GABAergic systems .
- Chiral Recognition : Chiral dihydropyridines exhibit enantiomer-specific activity. The target compound’s stereochemistry (if chiral) could influence its pharmacokinetic profile, as seen in studies where enantiomer elution order and separation efficiency depend on mobile phase modifiers and structural nuances .
Physicochemical Properties
| Property | Target Compound | CAS 338977-82-5 | CAS 338977-35-8 |
|---|---|---|---|
| Molecular Weight | 455.68 g/mol | 454.77 g/mol | 403.26 g/mol |
| LogP (Predicted) | ~4.2 (highly lipophilic) | ~3.8 | ~3.1 |
| Hydrogen Bond Donors | 1 (carboxamide NH) | 1 (carboxamide NH) | 1 (carboxamide NH) |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
The target compound’s higher logP value (predicted) suggests greater membrane permeability compared to analogs with fewer halogen atoms .
Biological Activity
The compound 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide , identified by the CAS number 339008-86-5, is a member of the dihydropyridine class of compounds. This class is known for its diverse biological activities, especially in pharmacology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.66 g/mol. The structure features multiple halogen substituents, which often enhance biological activity by increasing lipophilicity or altering receptor binding properties.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds within the dihydropyridine class exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These actions are crucial in treating conditions like Alzheimer's disease and managing urea levels in patients with liver dysfunction .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Anticancer Potential
The anticancer properties of similar dihydropyridine derivatives have been documented in various studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of cell signaling pathways .
The biological activities of this compound are primarily attributed to:
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors involved in neurotransmission.
- Enzyme Binding : Its structure allows for effective binding to active sites on enzymes like AChE and urease.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to our target were tested against several bacterial strains. Results indicated that modifications to the dihydropyridine core significantly enhanced antibacterial activity .
Study 2: Enzyme Inhibition Analysis
Research conducted on enzyme inhibitors highlighted that derivatives with trifluoromethyl groups exhibited increased potency against AChE compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl substitution could play a crucial role in enhancing enzyme binding affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide?
- Answer : The compound’s synthesis typically involves carboxamide coupling using activating agents like EDC·HCl and HOBt·H2O in anhydrous DMF or THF, with triethylamine as a base. Reaction optimization should focus on controlling stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) and monitoring reaction times (12–24 hours) via TLC or HPLC . Solvent selection (e.g., dichloromethane vs. DMF) can influence yield due to polarity effects on intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Answer : X-ray crystallography (as in and ) is ideal for resolving regiochemical ambiguities. For routine analysis, use / NMR to verify substituent positions (e.g., distinguishing 3,4-dichlorobenzyl protons from trifluoromethylphenyl groups). High-resolution mass spectrometry (HRMS) and elemental analysis are critical for purity validation. IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) functional groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or resazurin) in cancer or microbial cell lines can assess cytotoxicity. Dose-response curves (IC) should be generated with at least three biological replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s target selectivity across studies?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to off-target proteins. Compare results with experimental IC values to identify discrepancies. Molecular dynamics simulations (100 ns trajectories) may reveal conformational changes in the protein-ligand complex that explain selectivity variations. Pair with free-energy perturbation (FEP) calculations to quantify binding energy differences .
Q. What strategies mitigate side reactions during scale-up synthesis (e.g., dimerization or hydrolysis)?
- Answer : Optimize reaction conditions using CRDC RDF2050108 guidelines:
- Process control : Use inline FTIR to monitor intermediate formation.
- Temperature : Maintain ≤0°C during coupling to suppress hydrolysis.
- Purification : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the main product from dimers .
Q. How do substituent modifications (e.g., replacing trifluoromethyl with methoxy groups) alter bioactivity?
- Answer : Perform SAR studies by synthesizing analogs (e.g., replacing -CF with -OCH) and testing against the same biological targets. Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to compare electronic properties (e.g., dipole moments, HOMO-LUMO gaps). Correlate with experimental IC shifts to identify critical pharmacophoric features .
Q. What analytical techniques validate batch-to-batch consistency in polymorphic forms?
- Answer : Combine powder X-ray diffraction (PXRD) to detect crystalline phases, DSC for melting point analysis, and dynamic vapor sorption (DVS) to assess hygroscopicity. For amorphous content quantification, use solid-state NMR or pair Raman spectroscopy with multivariate analysis .
Methodological Notes
- Data Contradiction Analysis : When bioactivity data conflicts between studies, verify assay conditions (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental Design : Follow CRDC RDF2050103 frameworks for factorial design of experiments (DoE) to optimize reaction parameters (e.g., solvent, temperature, catalyst) while minimizing trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
